Cordigone

Description

Historical Context of Natural Product Discovery within the Ochnaceae and Boraginaceae Families

Natural product discovery efforts have explored a wide array of plant families. The Boraginaceae family, for instance, includes the genus Cordia, which has been investigated for its chemical constituents. Cordigone has been identified as a compound present in Cordia goetzei, a species within this family. plantaedb.com The Ochnaceae family is another group known to yield diverse natural products, including complex dimeric compounds such as biflavonoids and chalcones, which are also subjects of phytochemical research. researchgate.net Studies on species within the Cordia genus have also focused on compounds like essential oils, evaluating their biological activities and phytocomposition. ms-editions.cl This broader context of natural product investigation within these families provides a background for the isolation and study of specific compounds like this compound.

Academic Significance of this compound as a Meroterpenoid or Polyphenolic Natural Product

This compound is characterized by a complex molecular structure that includes a tetrahydrofuran (B95107) ring substituted with multiple hydroxyphenyl groups. ontosight.ai The presence of these hydroxyphenyl moieties is a defining feature of polyphenolic compounds, a large family of natural products abundant in plants. researchgate.netwikipedia.orgsemanticscholar.org Polyphenols are broadly classified based on the number of phenol (B47542) rings and the structural elements linking them, including categories like phenolic acids, flavonoids, stilbenes, and lignans. researchgate.netsemanticscholar.org While the term meroterpenoid refers to natural products derived from a mixed biosynthetic origin involving both terpenoid and other pathways (such as polyketide or phenolic), the structural description of this compound as a furan (B31954) derivative with multiple phenolic groups places it within the realm of polyphenolic compounds or as a compound with significant polyphenolic characteristics. ontosight.ainih.gov The academic significance of this compound stems from its unique furan-based structure adorned with multiple phenolic functionalities, suggesting potential interactions with biological systems characteristic of polyphenols.

Overview of Current Research Trajectories for this compound in Chemical Biology

Current research involving this compound in chemical biology focuses on exploring its biological activities, which are often suggested by its structural features. Based on its polyphenolic nature, potential antioxidant properties have been investigated. Studies have shown this compound to exhibit modest activity in inhibiting butyrylcholine (B1668140) esterase. researchgate.net Furthermore, the structural characteristics of this compound, particularly the presence of multiple hydroxyphenyl groups, suggest potential antioxidant, anti-inflammatory, and anticancer properties, which are common areas of investigation for polyphenolic compounds. ontosight.ai These observed and predicted activities form the basis of ongoing research trajectories to understand the mechanisms by which this compound interacts with biological targets and pathways.

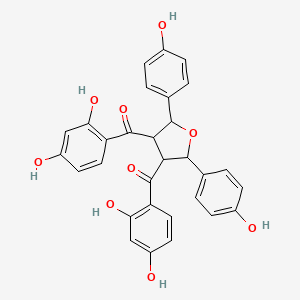

Structure

2D Structure

3D Structure

Properties

CAS No. |

117458-37-4 |

|---|---|

Molecular Formula |

C30H24O9 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

[4-(2,4-dihydroxybenzoyl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]-(2,4-dihydroxyphenyl)methanone |

InChI |

InChI=1S/C30H24O9/c31-17-5-1-15(2-6-17)29-25(27(37)21-11-9-19(33)13-23(21)35)26(28(38)22-12-10-20(34)14-24(22)36)30(39-29)16-3-7-18(32)8-4-16/h1-14,25-26,29-36H |

InChI Key |

MGYYQYIFNBTUAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C(=O)C4=C(C=C(C=C4)O)O)C(=O)C5=C(C=C(C=C5)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Cordigone

Botanical Sources and Geographic Distribution of Cordigone-Producing Species

This compound has been isolated from the bark of certain trees native to East and Southern Africa. The primary botanical sources identified include Brackenridgea zanguebarica and Cordia goetzei. While Ochna calodendron is mentioned in the context of related compounds, the isolation of this compound itself is primarily associated with the other two species.

Brackenridgea zanguebarica, commonly known as the yellow peeling plane, is a species native to the southeastern Afrotropics, with a distribution that includes Kenya, Tanzania, Malawi, Mozambique, Zimbabwe, and a very localized and endangered population in the Limpopo Province of South Africa. It is found in wooded grasslands and forest margins. The bark of B. zanguebarica is known to contain various polyphenolic substances, and this compound has been identified among the compounds isolated from this species.

Ochna calodendron is a tree species native to West-Central Tropical Africa, including regions such as Cameroon, Gabon, Congo Brazzaville, Equatorial Guinea, and the Central African Republic. While this compound is described as a closely related analogue of ochnone, another compound found in the Ochnaceae family, and calodenin B has been isolated from Ochna calodendron, the direct isolation of this compound from O. calodendron is not explicitly and consistently stated across the search results in the same manner as its isolation from Brackenridgea zanguebarica and Cordia goetzei. Phytochemical studies on O. calodendron have reported the isolation of other biflavonoids and isoflavonoids, such as calodenone, lophirone K, and calodenins A, B, and D.

Cordia goetzei is a shrub or small tree found in East Africa, with a range extending from southern Somalia, Kenya, Tanzania, Malawi, Zambia, and Mozambique to Zimbabwe. It typically grows in riverine fringes, woodlands, and thickets, often near watercourses, at altitudes up to 1000 m. Phytochemical investigations of the stem bark of Cordia goetzei have led to the isolation of highly oxygenated polyphenols, including this compound.

Methodologies for Isolation and Purification of this compound from Complex Natural Extracts

The isolation and purification of natural compounds like this compound from complex plant extracts involve a series of steps, typically starting with extraction of the plant material followed by various chromatographic techniques to separate and purify the target compound.

Solvent extraction is a fundamental step in isolating natural products from plant sources. This process involves using appropriate solvents to dissolve the desired compounds from the plant matrix. The choice of solvent depends on the polarity of the target compounds. Alcoholic solvents are often used initially to dehydrate the plant material and extract a wide range of compounds, including many steroids and polyphenols. Polarity-dependent solvent-selective extraction is a key strategy, where different solvents or solvent mixtures are used sequentially or in combination to isolate specific classes of compounds. This can involve techniques like maceration, percolation, or Soxhlet extraction. For natural products, this often yields a crude extract containing a complex mixture of compounds, from which this compound must be further separated.

Following initial extraction, chromatographic techniques are essential for the fractionation and purification of this compound from the crude extract. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Sephadex LH-20 Chromatography: Gel filtration chromatography using materials like Sephadex LH-20 is a technique that separates compounds based on their molecular size. It is often used in the purification of natural products, including polyphenolic compounds, and can be effective in removing larger molecules or separating compounds with different degrees of polymerization.

Silica (B1680970) Gel Chromatography: Silica gel chromatography, including techniques like thin-layer chromatography (TLC), vacuum liquid chromatography, and flash chromatography, is widely used for the separation of natural products based on differences in polarity. Compounds are adsorbed onto the polar silica gel stationary phase and eluted using solvents of increasing polarity. This allows for the separation of compounds with varying affinities for the stationary phase.

Reverse Phase C-18 Chromatography: Reversed-phase chromatography, particularly using C-18 stationary phases, is a powerful technique for separating compounds based on their hydrophobicity. In this method, the stationary phase is non-polar (typically silica functionalized with C18 hydrocarbon chains), and the mobile phase is polar (usually a mixture of water or an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile). More hydrophobic compounds are retained longer on the stationary phase, allowing for their separation from less hydrophobic compounds. This technique is widely used for the purification of a variety of organic compounds, including natural products.

The combination of these advanced extraction techniques and various chromatographic strategies is crucial for effectively isolating and purifying this compound from the complex mixtures found in its natural botanical sources.

Co-occurrence and Relationships with Other Phytochemical Classes (e.g., Chalcone (B49325) Dimers, Flavonoids, Polyphenols, Cardiaquinones)

This compound is a phytochemical compound that has been identified in species belonging to the genus Cordia (Boraginaceae). nih.gov Phytochemical investigations of Cordia species have revealed the presence of a diverse array of secondary metabolites, and this compound is often found to co-occur with several other classes of natural products within these plants. nih.govresearchgate.net

The genus Cordia is recognized as a rich source of various chemical components, including quinones, terpenoids, steroids, alkaloids, flavonoids, saponins, coumarins, and phenolic acids. nih.govresearchgate.net this compound has been specifically reported in Cordia goetzei, where it is found alongside other compounds such as cordigole and benzofurans. nih.gov

Flavonoids represent a significant group of compounds frequently isolated from Cordia species. nih.govresearchgate.net Studies on species like Cordia dichotoma have identified flavonoids such as isorhamnetin, quercetin, and kaempferol (B1673270) as principal chemical constituents. nih.gov These flavonoids, characterized by their diphenylpropane (C6-C3-C6) skeleton, often co-exist with other phenolic compounds in the plant matrix.

Polyphenols, a broad category encompassing flavonoids, phenolic acids, tannins, and other related structures, are also prevalent in Cordia species. nih.gov For instance, Cordia dichotoma and Cydonia oblonga have been shown to contain significant amounts of polyphenols, including coumaroyl-quinic acid and mono- and dicaffeoylquinic acids. nih.gov The co-occurrence of this compound with these diverse polyphenolic structures suggests a complex phytochemical profile within the plants that produce them.

While the presence of quinones in Cordia species is generally documented nih.gov, specific research detailing the co-occurrence and relationships between this compound and cardiaquinones or chalcone dimers within these plants is limited in the consulted literature. Chalcones are precursors to flavonoids, and chalcone dimers are formed by the linkage of two chalcone units. Although flavonoids and general quinones are found in Cordia, the specific co-occurrence patterns and potential interactions or biosynthetic relationships between this compound and defined chalcone dimers or cardiaquinones require further detailed investigation.

The table below summarizes some of the Cordia species mentioned and the classes of phytochemicals reported to be present, illustrating the context in which this compound is found alongside other compounds.

| Cordia Species Mentioned | Co-occurring Phytochemical Classes Reported | Specific Compounds Mentioned (Examples) |

| Cordia goetzei | Benzofurans | Cordigole |

| Cordia myxa | Alkaloids, Flavonoids, Saponins, Tannins, Terpenoids, Quinones, Phenolic acids, Glycosides, Sterols | - nih.gov |

| Cordia dichotoma | Alkaloids, Steroids, Flavonoids, Phenolic compounds, Pyrrolizidine alkaloids, Coumarins, Saponins, Terpenes, Sterols, Flavan-3-ols, Tannins, Polyphenols | Isorhamnetin, Quercetin, Kaempferol, Coumaroyl-quinic acid, mono- and dicaffeoylquinic acids nih.govresearchgate.net |

| Cordia africana | Carbohydrates, Anthraquinones, Phenols, Proteins, Amino acids, Saponins, Tannins, Flavonoids, Alkaloids, Triterpenoids/Steroids | - researchgate.net |

| Cordia curassavica | Essential oils (Terpenes) | β-caryophyllene, α-humulene, α-pinene, bicyclogermacrene, sabinene |

Structural Elucidation and Relationships of Cordigone and Its Analogues

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Structural confirmation of cordigone and similar natural products is primarily achieved through the interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). ucl.ac.ukjstar-research.comresearchgate.netnih.govresearchgate.net

NMR Spectroscopy: Both 1D and 2D NMR techniques are crucial for elucidating the structure of this compound. ucl.ac.ukresearchgate.netnih.gov

1D NMR (¹H and ¹³C NMR): These experiments provide information on the types of protons and carbons present in the molecule, their chemical environments, and their multiplicity (due to spin-spin coupling). Chemical shifts are particularly informative about the functional groups and the hybridization state of carbon atoms.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing connectivity within the molecule. ucl.ac.uk COSY reveals proton-proton couplings, indicating adjacent protons. HSQC/HMQC correlates protons with the carbons they are directly attached to. HMBC shows correlations between protons and carbons separated by two or three bonds, helping to build the carbon skeleton and identify quaternary carbons and carbonyl groups. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. ucl.ac.ukscispace.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate molecular weight of the compound, which is crucial for determining its elemental composition. jstar-research.comresearchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Electron Ionization Mass Spectrometry (EI-MS) coupled with high-resolution analyzers (e.g., Orbitrap) allow for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. researchgate.netjstar-research.com The fragmentation pattern observed in MS/MS experiments can provide further structural information by indicating the presence of specific substructures. awi.de

While specific detailed NMR and HRMS data for this compound were not extensively available in the search results, the general application of these techniques to similar natural products from Cordia and Brackenridgea species is well-documented. ucl.ac.ukresearchgate.netresearchgate.net The molecular formula of this compound has been characterized as '[4-(2,4-dihydroxybenzoyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran3-yl]-(2,4-dihydroxyphenyl)methanone', indicating a complex structure with multiple hydroxylated phenyl rings and a tetrahydrofuran (B95107) core. ontosight.ai

Comparative Structural Analysis with Closely Related Natural Analogues

This compound is structurally related to other natural products found in the Ochnaceae family and related species. Closely related analogues include ochnone, cordigol, and dihydroxycalodenin B. ucl.ac.uk Comparative structural analysis with these compounds helps to understand the common structural features and the variations that give rise to different analogues.

This compound, ochnone, lophirone F, and lophirone G are described as closely related analogues, with this compound isolated from Brackenridgea zanguebarica. ucl.ac.uk These compounds share a similar planar structure, primarily differing in the position of a hydroxyl group. ucl.ac.uk Unlike ochnone, the planar structure of this compound and its enantiomers is described as symmetrical, featuring two dihydroxybenzoyl groups and two hydroxyphenyl groups. ucl.ac.uk

Dihydroxycalodenin B (DHCB) has also been isolated from Brackenridgea zanguebarica, suggesting a close relationship between the species producing these compounds. ucl.ac.uk While detailed comparative spectroscopic data were not found, the co-occurrence and structural similarity imply common biosynthetic pathways and structural motifs.

Cordigol is another related compound, described as a furobenzopyran derivative. smolecule.com The structural relationship between this compound (a tetrahydrofuran derivative with benzoyl and phenyl substituents) and cordigol (a furobenzopyran) suggests potential biogenetic links or different cyclization patterns from common precursors.

Comparative analysis often involves comparing NMR chemical shifts and coupling constants, as well as mass fragmentation patterns, to identify conserved structural elements and points of difference between the analogues.

Elucidation of Stereochemical Features and Absolute Configuration

The complex structure of this compound, with its tetrahydrofuran ring and multiple substituents, suggests the presence of chiral centers, leading to the possibility of different stereoisomers. Elucidation of stereochemical features and absolute configuration is a critical aspect of structural characterization.

While the relative stereochemistry of some related compounds has been investigated using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), establishing the absolute configuration often requires additional methods. ucl.ac.uk NOESY experiments reveal through-space correlations between protons, which can help determine the relative orientation of substituents around chiral centers. ucl.ac.ukscispace.com

Determining the absolute configuration, which describes the precise 3D arrangement of atoms in space (often denoted by R or S descriptors), can be challenging for natural products available in limited quantities. ucl.ac.ukwikipedia.orglibretexts.org Methods for determining absolute configuration include X-ray crystallography (especially for crystalline compounds), optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and the use of chiral shift reagents in NMR spectroscopy. wikipedia.orglibretexts.org Chemical correlation with a molecule of known absolute configuration can also be used. libretexts.org

One source mentions that while relative stereochemistry of related compounds was elucidated using 2D NMR, further steps to establish absolute configuration were not taken due to the difficulty in obtaining larger amounts of the compound. ucl.ac.uk This highlights the experimental challenges associated with determining the absolute configuration of scarce natural products.

The description of this compound and its analogues as enantiomers with the same planar structure but differing in the position of a hydroxyl group implies that stereochemistry plays a significant role in defining these related compounds. ucl.ac.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have opposite configurations at all chiral centers. wikipedia.org

Biosynthetic Pathways and Metabolic Engineering of Cordigone

Proposed Biosynthetic Origins and Key Precursors (e.g., Phenylpropanoid and Polyketide Pathway Intersections)

Based on the structural characteristics of Cordigone, its biosynthesis is proposed to involve a mixed pathway, potentially intersecting the phenylpropanoid and polyketide pathways. ucl.ac.uk One component of the this compound structure appears to originate from a basic phenylpropanoid framework. ucl.ac.uk Phenylpropanoids are a diverse group of plant secondary metabolites derived from phenylalanine and tyrosine via the shikimic acid pathway. tcichemicals.comresearchgate.netbiorxiv.org The phenylpropanoid pathway involves enzymes that convert these amino acids into various cinnamic acid derivatives, with p-coumaroyl-CoA serving as a central intermediate for many downstream products. researchgate.netmdpi.com

The diester side chain present in this compound may potentially be formed from the condensation of short-chain fatty acids. ucl.ac.uk Fatty acid biosynthesis is linked to the polyketide pathway, where carbon chains are extended through the sequential addition of malonyl-CoA units. tcichemicals.commdpi.com While the precise enzymatic steps and the exact point of intersection between the phenylpropanoid and fatty acid/polyketide pathways in this compound biosynthesis are not fully elucidated in the provided literature, the structural features suggest a convergence of these metabolic routes. ucl.ac.uk Other compounds isolated alongside this compound, such as dihydroxycalodenin B, also point towards complex biosynthetic origins in the plants where this compound is found. ucl.ac.uk

Identification and Characterization of Enzymes Involved in this compound Biosynthesis (drawing parallels from analogous natural product pathways)

Specific enzymes directly catalyzing the steps in this compound biosynthesis have not been explicitly identified and characterized in the provided search results. However, drawing parallels from analogous natural product pathways, the biosynthesis of compounds with mixed phenylpropanoid and polyketide origins typically involves a suite of enzymes from both pathways.

Enzymes characteristic of the phenylpropanoid pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which are responsible for converting amino acid precursors into activated CoA esters. researchgate.netbiorxiv.org Polyketide synthesis, particularly involving type III polyketide synthases (PKSs), utilizes acyl-CoA precursors (like those derived from phenylpropanoids or fatty acids) and malonyl-CoA to build carbon chains. tcichemicals.commdpi.com

The enzymes involved in forming the diester side chain of this compound from fatty acids would likely include fatty acid synthases or related enzymes, followed by esterification enzymes. ucl.ac.uk Characterization of such enzymes in other pathways often involves genetic, biochemical, and structural studies to understand their catalytic mechanisms and substrate specificities. While these general enzyme classes and characterization approaches are relevant to understanding how this compound could be synthesized, the specific enzymes responsible for its formation in natural producers remain to be identified based on the provided information.

Biotechnological Strategies for Enhanced this compound Production or Analogues

Specific biotechnological strategies for enhancing this compound production or generating analogues have not been detailed in the provided search results. However, based on approaches applied to other natural products with complex biosynthetic pathways, several strategies could be considered. Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of desired substances. wikipedia.orgresearchgate.net

Fermentation Optimization in Natural Producers

Optimization of fermentation conditions in natural this compound-producing organisms, such as specific plant cell cultures or associated microorganisms, could potentially enhance yield. This approach involves systematically adjusting parameters such as temperature, pH, media composition (carbon sources, nitrogen sources, precursors), and aeration to create optimal conditions for growth and product accumulation. nih.govthaiscience.infonih.gov Studies on the fermentation of other natural products, like cordycepin (B1669437) from Cordyceps militaris, demonstrate the effectiveness of optimizing nutrient concentrations (e.g., glucose, peptone, yeast extract) and environmental factors (e.g., temperature, pH) to significantly increase production. nih.govthaiscience.infonih.govresearchgate.net While these examples are for different compounds, the principles of fermentation optimization could be applied to this compound production in its natural biological system if a suitable culture method is established.

Heterologous Biosynthesis and Pathway Engineering in Microbial Cell Factories

Heterologous biosynthesis involves transferring the genes encoding the enzymes of a biosynthetic pathway into a suitable host organism, such as a bacterium or yeast, to create a microbial cell factory for producing the target compound. frontiersin.orgnih.govmdpi.comnih.gov This approach offers advantages such as faster growth rates, controlled fermentation environments, and the potential for higher yields compared to extraction from slow-growing or low-titer natural sources. frontiersin.org

For this compound, this would require identifying the genes encoding the enzymes involved in its proposed mixed phenylpropanoid and fatty acid/polyketide biosynthesis. Once identified, these genes could be assembled and introduced into a microbial host. researchgate.netmdpi.com Challenges in heterologous expression include ensuring the functional expression of foreign enzymes, balancing the metabolic flux through the introduced pathway, and minimizing toxicity of intermediates or the final product to the host cell. frontiersin.orgnih.gov Pathway engineering strategies, such as optimizing gene expression levels, blocking competing pathways, and improving precursor supply, would be crucial for achieving efficient this compound production in a microbial cell factory. wikipedia.orgresearchgate.netnih.gov Examples like the heterologous biosynthesis of cordycepin in Saccharomyces cerevisiae demonstrate the feasibility of this approach for complex natural products. frontiersin.orgnih.govfrontiersin.org

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Regulation

Transcriptomic and metabolomic analyses can provide valuable insights into the regulation of biosynthetic pathways in natural producers. Transcriptomics involves studying the complete set of RNA transcripts in an organism, revealing gene expression patterns under different conditions. nih.govmdpi.comfrontiersin.org Metabolomics focuses on the comprehensive analysis of all metabolites in a biological system, providing a snapshot of the metabolic state. nih.govmdpi.commdpi.comnih.gov

By integrating transcriptomic and metabolomic data from this compound-producing plants, researchers could identify genes that are highly expressed during this compound accumulation and correlate these with the levels of potential precursors and intermediates. nih.govmdpi.comfrontiersin.orgnih.gov This can help pinpoint key enzymes and regulatory elements in the biosynthetic pathway. nih.govnih.govmdpi.com Such omics approaches have been successfully applied to elucidate biosynthetic pathways and identify key genes in other natural product-producing organisms, including fungi and plants. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.com While specific omics studies on this compound biosynthesis were not found in the provided results, these techniques represent powerful tools for future research to better understand and ultimately engineer this compound production.

Chemical Derivatives and Analogues of Cordigone in Research

Rational Design Principles for Structural Modification of Cordigone

Chemical Synthesis of Novel this compound Analogues and Hybrid Molecules

Specific details regarding the chemical synthesis of novel this compound analogues or hybrid molecules incorporating the this compound structure were not comprehensively found. This compound itself is identified as a natural product isolated from plant sources. smolecule.comresearchgate.netvdoc.pub While general methods for the synthesis of furan (B31954) derivatives and other natural product analogues exist, and the concept of molecular hybridization is explored in medicinal chemistry to combine pharmacophoric features of different compounds, explicit reports on the synthesis of new this compound analogues or hybrids of this compound were not prominent in the search results. mdpi.commdpi.com Some sources mention general chemical reactions and synthesis methods related to this compound, but detailed synthetic routes for novel derivatives were not accessible. smolecule.com Research on the synthesis of analogues and hybrid molecules is actively pursued for other compound classes to explore new therapeutic agents. mdpi.comcollaborativedrug.comazolifesciences.com

Advanced Analytical Methodologies for Cordigone Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, assessing purity, and quantifying components in natural product extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique extensively used for the separation of natural products in complex matrices. psu.eduepa.gov It is applicable for selective detection, quantification, or general profiling of compounds in crude extracts, often without requiring complex sample preparation. psu.edu HPLC serves both analytical and preparative purposes in the separation and purification of phytochemicals.

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced performance compared to traditional HPLC, providing higher efficiency, speed, and sensitivity. Utilizing smaller particles and operating at higher pressures, UPLC can significantly accelerate existing HPLC methods and deliver improved resolution for intricate natural product mixtures. This technique is valuable for the identification and quantification of organic substances found in various matrices, including natural ingredients.

Gas Chromatography (GC) is particularly suited for the separation and identification of volatile secondary metabolites present in natural products, such as various hydrocarbons, ketones, alcohols, and aldehydes. When coupled with mass spectrometry (GC-MS), it becomes a common and powerful tool for analyzing complex volatile mixtures and identifying their individual components. GC can also be applied for testing the purity of compounds and identifying components within complex mixtures of similar natural products.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique widely used for the analysis and isolation of small organic natural products. ontosight.ai It is useful for both chemical and biological screening of herbal products and plays a role in monitoring bio-guided isolation processes. ontosight.ai TLC enables the visual detection of compounds and can provide qualitative or semi-quantitative information about the chemical constituents in a complex mixture. ontosight.ai Its applications include assessing the purity and identifying various natural products like alkaloids, glycosides, and steroids. High-performance thin-layer chromatography (HPTLC) represents an advancement offering improved efficiency and reproducibility. ontosight.ai

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are crucial for elucidating the chemical structure of natural products.

Ultraviolet-Visible (UV-Vis) Spectroscopy is commonly used as a detection method in HPLC, particularly for compounds that possess chromophores, which absorb light in the UV-Vis region. However, its utility is limited to such compounds, as not all natural products exhibit significant UV-Vis absorption.

Infrared (IR) Spectroscopy is employed to identify functional groups and determine molecular structures by analyzing the vibrational and rotational frequencies of covalent bonds as they absorb infrared radiation. researchgate.net This technique is routinely applied for structural determination, substance identification, and both qualitative and quantitative analysis of complex mixtures. researchgate.net Fourier transform infrared (FTIR) spectroscopy is a common method for acquiring IR spectra and can analyze a wide range of samples, including organic molecules, making it valuable for purity control and verification in natural product research. The IR spectrum provides characteristic information about the types of chemical bonds and functional groups present in a compound. researchgate.net

Mass Spectrometry (MS) is a cornerstone technology in the identification and structural elucidation of natural products. It allows for the determination of molecular weights and elemental compositions of compounds. Tandem MS (MS/MS or MSn) techniques provide more detailed structural information through the fragmentation of ions. The development of soft ionization techniques has expanded the applicability of MS to the analysis of polar and thermolabile natural products. High-resolution MS is essential for obtaining accurate molecular mass measurements, which are critical for determining the elemental composition of molecules. MS is frequently coupled with chromatographic techniques like GC and LC to analyze complex mixtures.

Hyphenated Analytical Systems for Integrated Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, allowing for more comprehensive analysis of complex natural product mixtures.

Systems such as HPLC-HRMS-SPE-NMR represent advanced hyphenated platforms that have proven effective for the identification of compounds within complex matrices. This integrated approach enables the targeted isolation and structural characterization of bioactive compounds directly from crude extracts. Such systems have been successfully applied in the identification of bioactive constituents from various natural sources. The combination of HPLC and SPE with NMR detection allows for the enrichment of compounds before NMR analysis, which is particularly important for characterizing compounds present at low concentrations. HPLC-DAD-MS-SPE/NMR is considered a highly effective combination for identifying compounds in complex mixtures and has been used for the structural elucidation of novel natural products from crude extracts.

Electrochemical Methods for Characterization of Redox Properties

Electrochemical methods, which measure the current-potential behavior at an electrode, are useful for studying the redox properties of natural products.

Cyclic Voltammetry (CV) is a voltammetric technique used to investigate the electrochemical characteristics of an analyte. It has been applied to the analysis of antioxidants found in plant extracts. In CV, low oxidation potentials can be indicative of a compound's greater antioxidant strength. This technique is valuable for characterizing the reducing ability and reversibility of compounds.

Differential Pulse Voltammetry (DPV) is another voltammetric method utilized for the characterization of natural antioxidants. Cyclic multi-pulse voltammetric techniques, including differential pulse voltammetry, are employed to determine the antioxidative capacity of various natural products and characterize their antioxidant properties.

Bioassay-Guided Fractionation and Online Detection Techniques in Natural Product Discovery

Bioassay-guided fractionation is a strategic approach in natural product discovery aimed at identifying and isolating bioactive compounds from complex natural mixtures, such as plant extracts. This process involves the systematic separation of the mixture into fractions, followed by testing each fraction for a specific biological activity using bioassays. The active fractions are then subjected to further purification, an iterative process that continues until the specific compound or compounds responsible for the observed biological effect are isolated. This method is instrumental in pinpointing the bioactive constituents within a complex natural source.

Online analytical techniques, such as coupling HPLC directly with MS (HPLC-MS), can significantly expedite the discovery of new natural compounds and facilitate the identification of known ones. The integration of separation techniques with online spectroscopic detection allows for the rapid characterization of natural products. Thin-layer chromatography coupled with direct bioautography (TLC-DB) is a simple and inexpensive online bioassay method used for the separation and identification of natural products that exhibit antagonistic activity against target pathogens.

Molecular Mechanisms of Action of Cordigone in in Vitro Systems

Investigation of Specific Molecular Target Interactions and Binding Affinity

The principle of binding affinity is central to pharmacology and molecular biology, quantifying the strength of the interaction between a ligand, such as a chemical compound, and its biomolecular target, typically a protein or nucleic acid. nih.gov This interaction is governed by non-covalent forces, including hydrogen bonding and electrostatic and hydrophobic interactions. researchgate.net The strength of this binding is often expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value signifies a higher, more potent binding affinity. nih.gov Computational methods like molecular docking are frequently employed as a preliminary step to predict the binding affinity and orientation of small molecules to their protein targets. plos.orgnih.gov

These in silico approaches can help prioritize compounds for further in vitro testing. plos.org However, for the compound Cordigone, specific molecular targets have not been identified in the available scientific literature. Consequently, data regarding its binding affinity (e.g., Kd values) for any specific biological target are currently unavailable.

Modulation of Intracellular Signal Transduction Pathways in Cellular Models (e.g., Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR, Mitogen-Activated Protein Kinase (MAPK), AMP-activated Protein Kinase (AMPK) Signaling)

Intracellular signal transduction pathways are complex networks that transmit signals from cell-surface receptors to intracellular targets, ultimately dictating cellular responses. nih.govqiagen.comyoutube.com These cascades are crucial for regulating fundamental processes such as cell growth, proliferation, metabolism, and survival. nih.govqiagen.com

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway: This pathway is a vital regulator of the cell cycle, growth, and proliferation. qiagen.comwikipedia.org Activation of PI3K initiates a cascade that activates the serine/threonine kinase Akt, which in turn can influence numerous downstream targets, including the mammalian target of rapamycin (mTOR). wikipedia.orgmdpi.com Dysregulation of this pathway is frequently implicated in various diseases. wikipedia.orgmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways are a series of kinases that respond to diverse extracellular stimuli like growth factors, cytokines, and environmental stress. youtube.comwikipedia.org They play a critical role in controlling gene expression, cell division, differentiation, and apoptosis. wikipedia.orgnih.gov The signaling cascade is typically organized in a three-tiered system of kinases that relay the signal to the nucleus to alter gene transcription. nih.govyoutube.com

AMP-activated Protein Kinase (AMPK) Signaling: AMPK acts as a master sensor of cellular energy status. qiagen.comnih.gov It is activated during periods of metabolic stress when ATP levels fall, subsequently triggering pathways that generate ATP while inhibiting energy-consuming anabolic processes. qiagen.comjci.org

Despite the critical role of these pathways in cellular function, there are no specific in vitro studies detailing the modulatory effects of this compound on the PI3K/Akt/mTOR, MAPK, or AMPK signaling pathways.

Enzymatic Inhibition and Activation Studies (e.g., Kinase Modulation, Phosphohydrolase Activity)

The modulation of enzyme activity, either through inhibition or activation, is a primary mechanism by which chemical compounds exert their biological effects. nih.gov Modifiers can alter the kinetic parameters of an enzymatic reaction, leading to a decrease (inhibition) or increase (activation) in the rate of substrate conversion. nih.gov

Kinases, which catalyze the phosphorylation of proteins and other molecules, are a particularly important class of enzymes and frequent targets for therapeutic intervention. nih.govnih.govbiorxiv.org The activity of kinases themselves is often regulated by other lipids or small molecules. nih.gov Studies into how novel compounds interact with and modulate the activity of specific kinases or phosphohydrolases are fundamental to understanding their mechanism of action. nih.gov

Currently, the scientific literature lacks specific enzymatic inhibition or activation studies for this compound. No particular kinase, phosphohydrolase, or other enzyme has been identified as a direct target of this compound.

Mechanistic Studies on Redox Cycling and Antioxidant Activity at the Molecular Level

Redox cycling is a process where a compound can repeatedly accept and donate electrons, often leading to the generation of reactive oxygen species (ROS). researchgate.netnih.gov While this can be a mechanism of toxicity for some agents, other molecules, particularly those with antioxidant properties, can directly scavenge free radicals or chelate redox-active metals to prevent oxidative damage. nih.govnih.gov The antioxidant capacity of a compound can be evaluated through various chemical and cell-free assays that measure its ability to neutralize different types of radicals and reactive species. nih.gov

Table 1: Compounds Investigated for Redox Properties via Cyclic Voltammetry

| Compound Class | Specific Compound |

| Natural Polyphenol | This compound |

Cellular Biological Activity Studies of Cordigone in Experimental Models

In Vitro Cell Proliferation and Viability Assays in Various Cell Lines (e.g., MTT, Resazurin Reduction Assays)

In vitro studies have utilized assays such as MTT and Resazurin reduction to evaluate the effects of compounds on cell proliferation and viability in various cell lines. These colorimetric assays measure metabolic activity, which is indicative of viable cell number. The MTT assay involves the reduction of a tetrazolium salt into formazan (B1609692) by metabolically active cells, which can then be quantified by measuring absorbance. tcichemicals.comnih.govabyntek.com Similarly, the Resazurin assay uses a cell-permeable redox indicator that is reduced to a fluorescent product (resorufin) by viable cells, and this reduction can be measured by fluorescence or absorbance. tcichemicals.comnih.govresearchgate.netscielo.br The Resazurin assay is considered by some to be slightly more sensitive than the MTT assay and does not interfere with the electron transport chain in the same way that tetrazolium-based assays might. scielo.br

Specific studies on Cordigone have reported its cytotoxic activity against several cancer cell lines. A geranylated flavonoid, identified as compound 1, showed moderate cytotoxic activity against the A549 cell line with an IC50 value of 16.0 µM. researchgate.net Another compound, referred to as compound 9, demonstrated higher cytotoxic activities against KB, HepG2, Lu-1, and MCF7 cell lines, with IC50 values of 0.6, 0.8, 1.3, and 1.2 µM, respectively. researchgate.net While the direct link of these compound numbers to "this compound" specifically isn't explicitly stated as the primary name in this snippet, the context of the source discussing "this compound from Cordia goetzei" suggests these findings are related to compounds isolated in that research. researchgate.net

Data on the cytotoxic activity of compounds, potentially including this compound or related structures, can be summarized in tables showing the cell lines tested and the corresponding IC50 values.

| Compound | Cell Line | IC50 (µM) |

| Compound 1 (Geranylated flavonoid) | A549 | 16.0 |

| Compound 9 | KB | 0.6 |

| Compound 9 | HepG2 | 0.8 |

| Compound 9 | Lu-1 | 1.3 |

| Compound 9 | MCF7 | 1.2 |

Cell Cycle Regulation and Apoptosis Induction in Cancer Cell Lines

Cell cycle regulation and the induction of apoptosis are critical mechanisms in controlling cell proliferation, particularly in the context of cancer. Apoptosis, or programmed cell death, is a highly conserved process essential for development and tissue homeostasis. frontiersin.orgnih.gov Dysregulation of apoptosis contributes to various diseases, including cancer. frontiersin.orgnih.gov Many anti-cancer agents exert their effects by inducing apoptosis and modulating the cell cycle. frontiersin.org The cell cycle is regulated by a complex network of proteins, and its progression is tightly linked to the apoptotic machinery. nih.govnih.gov

Research indicates that some natural compounds can influence cell cycle progression and induce apoptosis in cancer cells. For instance, studies on other compounds have shown the ability to induce cell cycle arrest at different checkpoints (e.g., G0/G1 or G2/M phases) and upregulate pro-apoptotic genes while downregulating anti-apoptotic genes. mdpi.comoncotarget.com These effects can be mediated through various signaling pathways, including those involving p53, p21, Bax, Bcl-2, and caspases. frontiersin.orgmdpi.comoncotarget.com

While the provided search results discuss the cytotoxic activity of compounds potentially related to this compound researchgate.net, and the general mechanisms of cell cycle regulation and apoptosis in cancer frontiersin.orgnih.govnih.govmdpi.comoncotarget.com, specific detailed findings directly linking this compound to cell cycle arrest or apoptosis induction in cancer cell lines were not explicitly available within the provided snippets.

Immunomodulatory Effects in Cellular Systems (e.g., Cytokine Production, NF-κB Pathway Inhibition)

Immunomodulatory effects involve the regulation of the immune system's response. This can include influencing the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. semanticscholar.orgmedrxiv.org The NF-κB signaling pathway is a key regulator of immune responses and inflammation, controlling the expression of numerous genes involved in the production of pro-inflammatory cytokines and other mediators. semanticscholar.orgmedrxiv.orgnih.govnih.govnih.govmdpi.com

Natural compounds have been explored for their immunomodulatory properties, often by targeting the NF-κB pathway. Inhibition of NF-κB activation can lead to the downregulation of pro-inflammatory cytokines. semanticscholar.orgnih.govmdpi.com Conversely, some compounds can stimulate immune responses by activating NF-κB and enhancing cytokine production. nih.gov

One search result mentions that Cordyceps sinensis extracts, which contain compounds like cordycepin (B1669437), have been reported to possess anti-inflammatory and immunomodulatory activities. mdpi.com Cordycepin, a nucleoside analog, has been shown to inhibit Th2-type responses through the suppression of the p38-MAPK and NF-κB signaling pathways. mdpi.com Another study on cordycepin demonstrated that it suppressed the production of pro-inflammatory mediators and cytokines in LPS-stimulated macrophages by inhibiting the activation of NF-κB and MAPK pathways. nih.gov It also attenuated the nuclear translocation of NF-κB. nih.gov

While these findings relate to cordycepin, which is distinct from this compound, they illustrate the type of immunomodulatory effects investigated in cellular systems, particularly concerning cytokine production and NF-κB pathway modulation. Direct information on this compound's specific effects on cytokine production or the NF-κB pathway in cellular systems was not found in the provided snippets.

Anti-inflammatory Effects in Cellular Models (e.g., Inhibition of Inflammatory Mediators)

Inflammation is a complex biological response, and its dysregulation is implicated in various diseases. semanticscholar.org Anti-inflammatory effects in cellular models are often evaluated by measuring the inhibition of inflammatory mediators produced by cells in response to stimuli like lipopolysaccharide (LPS). These mediators can include nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). semanticscholar.orgnih.govmdpi.comfrontiersin.org

Glucocorticoids are well-known for their potent anti-inflammatory and immunosuppressive effects, which are largely mediated by their transcriptional effects on genes in leukocytes. nih.gov They can inhibit initial inflammatory events and promote the resolution of inflammation. nih.gov Studies on other natural compounds, such as cordycepin, have shown anti-inflammatory effects in cellular models like macrophages. Cordycepin suppressed the production of NO and PGE2 by inhibiting the expression of iNOS and COX-2. nih.gov It also inhibited the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov These effects were linked to the suppression of MAPK and NF-κB signaling pathways. nih.gov

While the search results highlight the importance of cellular models in studying anti-inflammatory effects and provide examples of how other compounds exert such effects semanticscholar.orgnih.govmdpi.comfrontiersin.orgnih.gov, direct information regarding this compound's specific anti-inflammatory effects or its mechanism of action in cellular models was not present in the provided snippets.

Antimicrobial Activity Studies in Bacterial and Fungal Cellular Models

Antimicrobial activity studies in bacterial and fungal cellular models are crucial for identifying compounds with potential to combat infections. These studies often involve determining the minimum inhibitory concentration (MIC) or evaluating the compound's effect on microbial growth and viability in vitro. mdpi.com The mechanisms of action can vary, including disrupting cell membranes, inhibiting cell wall synthesis, or interfering with essential cellular processes like protein or nucleic acid synthesis. mdpi.comnih.govsmujo.id

Natural compounds, including those from plants and fungi, have been investigated for their antimicrobial properties. Flavonoids, for example, have shown antibacterial and antifungal activities, with their efficacy depending on their chemical structure. mdpi.com Some flavonoids can damage bacterial cell membranes. mdpi.com Antimicrobial peptides (AMPs) are another class of natural compounds with broad-spectrum activity against bacteria and fungi, often acting by disrupting microbial membranes. mdpi.comnih.gov

One search result mentions that this compound exhibits notable biological activities, including antifungal activity. smolecule.com Another result, in the context of discussing compounds from Cordia odollam, mentions that the bio-compounds found can be antifungal. researchgate.net While these snippets indicate potential antifungal activity associated with this compound or related compounds, detailed research findings on this compound's specific antimicrobial activity against particular bacterial or fungal strains in cellular models, including MIC values or mechanisms of action, were not provided in the search results.

Antiparasitic Activity Investigations in Relevant Cellular Systems

Investigations into antiparasitic activity in relevant cellular systems aim to identify compounds that can inhibit the growth or survival of parasites within host cells or in culture. These studies often involve co-culturing parasite and host cells and evaluating the compound's effect on parasite load or viability. mdpi.com The mechanisms of action against parasites can involve various targets, such as metabolic pathways, essential enzymes, or cellular structures. unlp.edu.arfrontiersin.org

Research on natural compounds has revealed antiparasitic activities against various parasites, including Trypanosoma and Leishmania species. mdpi.comfrontiersin.orgfrontiersin.org For example, bokkosin, a compound from Calliandra portoricensis, showed promising activity against Trypanosoma brucei brucei in vitro, with low toxicity to mammalian cells. frontiersin.org The activity of some antiparasitic compounds can be dependent on factors like concentration and the specific parasite strain. mdpi.comfrontiersin.org Mechanisms can include disrupting parasite membranes or interfering with essential metabolic processes. unlp.edu.arfrontiersin.org

While the provided search results discuss antiparasitic activity of other natural compounds against various parasites in cellular systems mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com, no specific information regarding this compound's antiparasitic activity or investigations in relevant cellular systems was found in the provided snippets.

Future Research Directions and Potential Applications in Chemical Biology

Elucidation of Novel Biosynthetic Enzymes and Genetic Clusters for Cordigone Production

Understanding the biosynthesis of this compound is a critical area for future research. As a complex natural product, its formation in plants likely involves a series of enzymatic steps catalyzed by specific proteins encoded by genes that may be organized into biosynthetic gene clusters (BGCs).. Future research should focus on identifying the specific enzymes responsible for each transformation in the this compound biosynthetic pathway. This could involve transcriptomic and proteomic analysis of Cordia species known to produce this compound, particularly in tissues and developmental stages where the compound is abundant. Techniques such as genome sequencing and bioinformatics tools can be employed to identify potential BGCs that correlate with this compound production.. Characterizing these genetic clusters would provide insights into the coordinated expression of biosynthetic genes and could potentially enable heterologous expression of the pathway in a suitable host for sustainable production of this compound and its intermediates. Research into other natural product biosynthesis, such as monoterpenoid indole (B1671886) alkaloids, has successfully identified BGCs and key enzymes, providing a roadmap for similar studies on this compound..

Development of Highly Efficient and Scalable Synthetic Routes for this compound and its Complex Analogues

The structural complexity of this compound presents a significant challenge and opportunity for synthetic organic chemistry. Developing efficient and scalable synthetic routes is crucial for providing sufficient quantities of this compound for comprehensive biological evaluation and for generating structural analogues. Future research should explore novel synthetic strategies that allow for the stereocontrolled construction of the tetrahydrofuran (B95107) core and the precise installation of the various hydroxylated phenyl moieties and the benzoyl group.. Approaches could include convergent synthesis, where key fragments are synthesized separately and then coupled, or cascade reactions that build complexity in a single step.. The development of synthetic routes would not only facilitate access to this compound but also enable the creation of a library of structurally related analogues with modified properties. These analogues could be designed to investigate structure-activity relationships, improve potency or selectivity, or enhance pharmacokinetic properties.. Advances in synthetic methodology, including asymmetric synthesis and catalysis, will be essential for achieving this goal.

Integration of this compound-Derived Scaffolds into Chemical Compound Libraries for High-Throughput Screening Initiatives

Natural products and their derivatives are valuable sources of chemical diversity for drug discovery and chemical biology research.. Integrating this compound-derived scaffolds into chemical compound libraries for high-throughput screening (HTS) would allow for the systematic exploration of their biological activities across a wide range of targets and pathways.. Future efforts should focus on synthesizing diverse sets of compounds based on the core structure of this compound, varying the substituents and their positions. These libraries can then be screened against various biological assays, including cell-based assays and biochemical screens, to identify novel bioactivities and potential starting points for the development of new therapeutic agents or chemical probes.. The design of these libraries should consider principles of chemical diversity and 'drug-likeness' while retaining the unique structural features of the this compound scaffold.. High-throughput screening platforms are well-established tools for rapidly assessing the activity of large compound collections..

Comprehensive Systems Biology Approaches to Fully Understand this compound's Bioactivity Landscape

While some biological activities of compounds from the Cordia genus have been reported, a comprehensive understanding of this compound's specific bioactivity landscape requires a systems biology approach.. Future research should integrate high-throughput omics data, such as transcriptomics, proteomics, and metabolomics, from biological systems treated with this compound.. This would allow researchers to gain a holistic view of the molecular changes induced by this compound, identifying affected pathways, protein targets, and downstream effects.. Network analysis and computational modeling can be used to integrate these diverse datasets and build predictive models of this compound's biological effects.. Such an approach can reveal on-target and off-target interactions, identify potential mechanisms of action, and uncover unexpected biological roles. Systems biology can provide a deeper understanding of how this compound interacts with complex biological networks, moving beyond the study of individual targets to understanding its effects at a cellular or even organismal level.

Exploration of this compound and its Derivatives as Chemical Probes for Elucidating Fundamental Biological Processes

Chemical probes are small molecules with well-characterized activity and selectivity that are used to perturb biological systems and study protein function or biological processes.. Given its unique structure and potential bioactivities, this compound and its derivatives could serve as valuable chemical probes.. Future research should focus on rigorously characterizing the potency, selectivity, and mechanism of action of this compound and its analogues against specific biological targets.. Developing highly selective derivatives is crucial for their utility as probes.. These probes could then be used to investigate the roles of their targets in fundamental biological processes, such as cell signaling, metabolism, or gene regulation.. Compared to genetic methods, chemical probes offer advantages in terms of temporal control and reversibility of target modulation.. The development of this compound-based chemical probes could provide new tools for dissecting complex biological pathways and validating potential drug targets.. Fluorescently labeled derivatives of this compound could also be developed to track its localization and interactions within living cells..

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Cordigone's biochemical mechanisms?

- Begin by conducting a systematic literature review to identify gaps in understanding this compound's molecular interactions. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions (e.g., "How does this compound modulate [specific pathway] compared to existing compounds?"). Ensure questions are analytical, open to debate, and require synthesis of primary data .

- Methodological Tip: Operationalize variables (e.g., dose-response relationships, enzyme kinetics) to avoid ambiguity in hypotheses .

Q. What are effective strategies for designing a literature review on this compound’s pharmacological properties?

- Adopt scoping study methodologies to map existing evidence:

Define objectives (e.g., "Identify all studies on this compound’s anti-inflammatory effects").

Use databases (PubMed, Scopus) with controlled vocabulary (MeSH terms).

Synthesize findings thematically (e.g., efficacy, toxicity, mechanistic insights) .

- Avoid: Descriptive summaries; instead, critique methodological limitations (e.g., small sample sizes in in vivo studies) .

Q. How should researchers select and validate data collection methods for this compound-related experiments?

- Prioritize primary data collection (e.g., HPLC for purity analysis, in vitro assays for activity profiling) over secondary sources. Validate instruments via reproducibility tests (e.g., triplicate measurements, positive/negative controls) .

- Example: For toxicity studies, combine LC-MS/MS (quantitative) with transcriptomics (qualitative) to capture multidimensional data .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across studies be systematically resolved?

- Apply meta-analytical frameworks :

- Conduct sensitivity analyses to assess bias (e.g., publication bias via funnel plots).

- Stratify results by experimental conditions (e.g., cell lines, dosage regimes) .

Q. What methodologies are recommended for optimizing experimental design in this compound’s structure-activity relationship (SAR) studies?

- Use computational modeling (e.g., molecular docking, QSAR) to prioritize synthetic analogs for empirical testing. Validate predictions with in vitro assays (e.g., IC50 determination) .

- Data Integration: Create a comparative table of key parameters:

| Parameter | Method Used | Reference |

|---|---|---|

| Binding Affinity | Surface Plasmon Resonance | |

| Solubility | HPLC-UV | |

| Metabolic Stability | Microsomal Assay |

Q. How can interdisciplinary approaches enhance research on this compound’s therapeutic potential?

- Combine cheminformatics (e.g., pharmacophore modeling) with systems biology (e.g., network pharmacology) to identify off-target effects or synergistic combinations. For ethical compliance, ensure animal/cell models align with ARRIVE guidelines .

- Example: Integrate transcriptomic data (RNA-seq) with cheminformatics to map this compound’s impact on gene regulatory networks .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility in this compound-related research?

- Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., spectra, chromatograms) via repositories like Zenodo or Figshare .

- Blinding: Implement double-blinding in in vivo studies to reduce observer bias .

Q. How should researchers address ethical challenges in this compound’s preclinical trials?

- Follow 3R principles (Replacement, Reduction, Refinement) for animal studies. Obtain IRB approval for human-derived cell lines, ensuring informed consent for biospecimen use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.